![molecular formula C10H14BrN3OS B1524893 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide CAS No. 867333-36-6](/img/structure/B1524893.png)
2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide
Overview
Description
2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide, commonly known as BPTEC, is a synthetic organic compound with a wide range of applications in the field of chemistry. It is used as a reagent in organic synthesis, and its structure is composed of a thiazole ring, a bromo group, and a carboxamide group. BPTEC has been studied extensively for its potential applications in medicinal chemistry, as it has been found to possess several biological activities.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been recognized for their potent antimicrobial properties. Specifically, 2,4-disubstituted thiazoles have shown effectiveness against a range of microbial strains. For instance, synthesized series of these derivatives have been tested in vitro for their antimicrobial activities against bacteria such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans and Aspergillus niger . The presence of the bromo and pyrrolidinyl groups may influence the compound’s interaction with microbial cell membranes, enhancing its antimicrobial efficacy.
Anticancer Properties
Thiazole compounds are also explored for their anticancer activities. They can act on various biological pathways that are crucial in cancer development and progression. Some thiazole derivatives have been reported to exhibit anticancer properties by interfering with cell cycle regulation and inducing apoptosis in cancer cells . The structural features of 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide could potentially make it a candidate for anticancer drug development.
Anti-inflammatory Uses
The anti-inflammatory potential of thiazole derivatives is another significant area of research. These compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators . This application is particularly relevant in the treatment of chronic inflammatory diseases and conditions where inflammation plays a key role.
Antiviral Activity
Thiazoles have shown promise as antiviral agents. Their ability to inhibit viral replication by targeting specific proteins involved in the viral life cycle makes them valuable in the research for new antiviral drugs . The structural adaptability of thiazole derivatives allows for the design of compounds that can tackle a wide range of viruses.
Neuroprotective Effects
Neuroprotection is a crucial aspect of neurological disorder management. Thiazole derivatives have been investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The compound could potentially aid in preserving neuronal function and preventing neurodegeneration.
Antidiabetic Activity
Thiazole derivatives have been studied for their potential to act as antidiabetic agents. They may exert their effects by influencing insulin signaling pathways or by acting as insulin mimetics . The exploration of 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide in this context could lead to new therapeutic options for diabetes management.
properties
IUPAC Name |
2-bromo-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3OS/c11-10-13-8(7-16-10)9(15)12-3-6-14-4-1-2-5-14/h7H,1-6H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLDPEWNXLYZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CSC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680682 | |
Record name | 2-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]-1,3-thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide | |
CAS RN |
867333-36-6 | |
Record name | 2-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]-1,3-thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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